![molecular formula C31H20ClN9Na4O12S4 B084100 Reactive brown 2 CAS No. 12236-93-0](/img/structure/B84100.png)
Reactive brown 2
Overview
Description
Reactive brown 2 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, making it suitable for use in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive brown 2 involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulfonatonaphthalen-1-yl. This intermediate is then further diazotized and coupled with 2,5-dimethylphenyl, and finally, the product is sulfonated to introduce the sulfonate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Reactive brown 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.
Substitution: Various nucleophiles, such as hydroxide ions or amines, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated quinones, while reduction typically produces aromatic amines .
Scientific Research Applications
Reactive brown 2 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates and binding sites, which facilitate its use as a dye and staining agent. The presence of multiple sulfonate groups enhances its solubility and binding affinity to different materials .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-1,4-benzenedisulfonate
- Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Reactive brown 2 is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, stability, and intense coloration. These characteristics make it particularly suitable for applications requiring robust and reliable dye performance .
Biological Activity
Reactive Brown 2 is a synthetic dye predominantly used in the textile industry for dyeing cellulose fibers. Its chemical structure and properties have attracted attention not only for its industrial applications but also for its biological activity. This article delves into the biological effects of this compound, including its toxicity, degradation mechanisms, and potential applications in bioremediation.
This compound has the following chemical characteristics:
- Molecular Formula : C31H20ClN9Na4O12S4
- Molecular Weight : 966.2 g/mol
- IUPAC Name : Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate
- Solubility : Highly soluble in water, which facilitates its use in dyeing processes .
Toxicological Profile
The biological activity of this compound has been studied primarily in terms of its toxicity to various organisms. Research indicates that this compound can exhibit cytotoxic effects on human cell lines and aquatic organisms. The following table summarizes key findings regarding its toxicity:
The mechanisms by which this compound exerts its biological effects include:
- Reactive Interactions : The dye can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cellular damage.
- Oxidative Stress : It has been shown to induce oxidative stress in cells, contributing to cytotoxicity and apoptosis.
- Bioaccumulation : Due to its solubility, this compound can accumulate in aquatic environments, affecting local ecosystems .
Biodegradation Studies
Given the environmental concerns associated with synthetic dyes, research into the biodegradation of this compound is critical. Various bacterial strains have been identified that can effectively degrade this dye under specific conditions:
Bacterial Strain | Key Enzymes/Substrates | Degradation Efficiency | Reference |
---|---|---|---|
Pseudomonas mendocina | Laccase | ~58.40% | |
Bacillus licheniformis LS04 | Laccase | >80% | |
Bacillus sp. strain CH12 | Not reported | ~100% |
These studies highlight the potential for using specific bacterial strains in bioremediation efforts to mitigate the environmental impact of this compound.
Case Studies
Several case studies illustrate the application of this compound in biological contexts:
- Aquatic Toxicity Assessment : A study conducted on Daphnia magna demonstrated significant mortality rates when exposed to high concentrations of this compound, underscoring its potential ecological risks .
- Cytotoxicity Evaluation : Research on HepG2 cells revealed that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress as a primary mechanism of toxicity .
- Bioremediation Trials : Field trials using Bacillus strains showed promising results in degrading this compound in contaminated water bodies, suggesting practical applications in wastewater treatment systems .
Properties
IUPAC Name |
tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClN9O12S4.4Na/c1-14-10-25(40-41-28-21-12-17(55(45,46)47)13-27(57(51,52)53)19(21)5-8-26(28)56(48,49)50)15(2)9-24(14)39-38-23-7-6-22(34-31-36-29(32)35-30(33)37-31)18-4-3-16(11-20(18)23)54(42,43)44;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H3,33,34,35,36,37);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHOBQDOBYFPTP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20ClN9Na4O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890003 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70210-17-2, 12236-93-0 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulphonato-1-naphthyl]azo]-2,5-dimethylphenyl]azo]naphthalene-1,3,6-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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